(+)-Threo-Mefloquine

Vue d'ensemble

Description

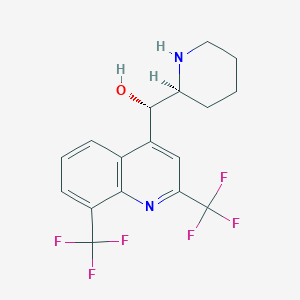

(+)-Threo-Mefloquine is an organofluorine compound that consists of a quinoline ring bearing trifluoromethyl substituents at positions 2 and 8, as well as a (2-piperidinyl)hydroxymethyl substituent at position 4 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Threo-Mefloquine typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, including cyclization and substitution reactions, to introduce the trifluoromethyl groups at positions 2 and 8.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Threo-Mefloquine undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include quinoline derivatives with modified functional groups, such as carbonyl, hydroxyl, and amino groups .

Applications De Recherche Scientifique

Antimalarial Activity

Efficacy Against Malaria:

(+)-Threo-Mefloquine has been investigated for its antimalarial properties, particularly in comparison to its counterpart, erythro-mefloquine. Research indicates that threo-mefloquine exhibits significantly lower toxicity in aquatic models while maintaining antimalarial efficacy. For instance, a study conducted on goldfish revealed that threo-mefloquine resulted in less severe motor and respiratory impairments compared to erythro-mefloquine at similar doses, suggesting a better safety profile for potential therapeutic use .

Case Study: Behavioral Effects in Goldfish

- Objective: To compare the behavioral effects of threo- and erythro-mefloquine.

- Method: Goldfish were exposed to varying concentrations of each drug.

- Results: At a high dose (43 mg/L), all goldfish treated with erythro-mefloquine perished, while 95.5% of those treated with threo-mefloquine survived. Behavioral testing indicated that threo-mefloquine did not significantly impact locomotion or induce anxiety-like behaviors as observed with erythro-mefloquine .

Activity Against Mycobacterium tuberculosis

Antitubercular Properties:

Recent studies have demonstrated that this compound possesses bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis) strains. In vitro assays showed that both threo- and erythro-enantiomers exhibited significant activity against M. tuberculosis under conditions mimicking the granuloma environment .

Case Study: In Vitro Efficacy

- Objective: To evaluate the effectiveness of mefloquine enantiomers against M. tuberculosis.

- Method: The study assessed the compounds' activity in macrophages and under acidic conditions.

- Results: Both threo- and erythro-mefloquine demonstrated bactericidal effects, with threo-mefloquine showing comparable efficacy to rifampicin, a standard treatment for tuberculosis .

Safety Profile and Toxicity Studies

Comparative Toxicology:

The safety profile of this compound is notably favorable compared to erythro-mefloquine. The reduced toxicity observed in animal models suggests that threo-mefloquine could be a safer alternative for long-term use in treating malaria and potentially other infections .

Data Table: Toxicity Comparison

| Compound | Dose (mg/L) | Survival Rate (%) | Motor Impairment Observed |

|---|---|---|---|

| Erythro-Mefloquine | 43 | 0 | Severe |

| Threo-Mefloquine | 43 | 95.5 | Minimal |

| Erythro-Mefloquine | 21.5 | 35 | Severe |

| Threo-Mefloquine | 21.5 | 100 | None |

Mécanisme D'action

The mechanism of action of (+)-Threo-Mefloquine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and metabolic enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-2-piperidyl]methanol hydrochloride

- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol

- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone

Uniqueness

(+)-Threo-Mefloquine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and piperidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

(+)-Threo-Mefloquine is an enantiomer of the antimalarial drug mefloquine, which has garnered attention for its potential biological activities beyond its established use in malaria treatment. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, particularly Mycobacterium tuberculosis, and its pharmacological properties.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the bactericidal activity of this compound against M. tuberculosis. In a controlled study, the minimum inhibitory concentration (MIC) of this compound was determined alongside other mefloquine enantiomers against different strains of M. tuberculosis. The results are summarized in Table 1.

| Strain | MIC (μg/mL) | Activity |

|---|---|---|

| H37Rv | 8 | Moderate activity |

| Erdman | 8 | Moderate activity |

| MDR Strain A | 16 | Reduced activity |

| MDR Strain B | 16 | Reduced activity |

The study demonstrated that while this compound exhibited some bactericidal properties, it was less effective than its counterpart, (+)-erythro-mefloquine, especially under hyperosmolar conditions .

Activity in Macrophages

Interestingly, mefloquine and its enantiomers, including this compound, showed significant activity within macrophages. The drug's ability to concentrate inside phagocytic cells enhances its potential as an antituberculosis agent. This is particularly relevant given that M. tuberculosis often resides within these immune cells .

Antimalarial Activity

This compound retains the antimalarial properties characteristic of mefloquine. It acts as a blood schizontocide effective against chloroquine-resistant strains of Plasmodium falciparum. Preclinical studies have confirmed that it is well tolerated and exhibits a favorable safety profile in various populations .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests that it has a longer half-life compared to other antimalarials, which may contribute to its sustained efficacy. However, neuropsychiatric side effects associated with mefloquine use remain a concern. Research indicates that while all enantiomers can cause CNS-related side effects, this compound may exhibit a lower incidence compared to others like (+)-erythro-mefloquine .

Case Studies and Clinical Implications

In clinical settings, the use of mefloquine derivatives has been explored as adjunct therapies in multidrug-resistant tuberculosis cases. A study involving murine models demonstrated that combinations including this compound were as effective as traditional treatments like rifampicin in reducing bacterial load .

Case Study: Mice Model Experiment

A recent experiment assessed the efficacy of mefloquine and its enantiomers in a murine model of tuberculosis:

- Treatment Groups : Mice were treated with combinations including rifampicin (RIF), clarithromycin (CLR), and ethambutol (EMB) alongside either mefloquine or its enantiomers.

- Results : Three months post-treatment, the CFU counts indicated significant reductions in treated groups compared to controls, although no significant differences were observed among treated groups themselves (p = 0.17) .

Propriétés

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQGYMUWCZPDN-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146248 | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

Crystal density: 1.432 g/cu cm | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered. | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

58737-31-8, 51744-85-5, 53230-10-7 | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58737-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-threo-Mefloquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rel-(alphaR)-alpha-(2R)-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058737318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REL-(.ALPHA.R)-.ALPHA.-(2R)-2-PIPERIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2GL4S36Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

174-176 °C | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.